N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of hydrazine derivatives with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring . The butyl group is introduced through alkylation reactions, and the benzo[d][1,4]dioxine moiety is incorporated through condensation reactions with appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to thiadiazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiadiazoline derivatives .
Scientific Research Applications
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Materials Science: It is explored for its use in the development of advanced materials, such as corrosion inhibitors for metals.
Industrial Chemistry: The compound is used in the synthesis of other complex molecules and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The thiadiazole ring can interact with enzymes and proteins, disrupting their normal function and leading to antimicrobial effects . In materials science, the compound can form protective layers on metal surfaces, preventing corrosion through chemical interactions with the metal atoms .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-tert-butyl-1,3,4-thiadiazole: Another thiadiazole derivative with similar antimicrobial properties.
N-(4-nitrophenyl)acetohydrazonoyl bromide: A precursor used in the synthesis of various thiadiazole derivatives.
5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: A compound with applications in medicinal chemistry as a carbonic anhydrase inhibitor.
Uniqueness
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is unique due to its specific structural features, such as the combination of the thiadiazole ring with the benzo[d][1,4]dioxine moiety.
Properties
Molecular Formula |
C15H17N3O3S |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C15H17N3O3S/c1-2-3-8-13-17-18-15(22-13)16-14(19)12-9-20-10-6-4-5-7-11(10)21-12/h4-7,12H,2-3,8-9H2,1H3,(H,16,18,19) |
InChI Key |
UBOMZNJDBWTZPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2COC3=CC=CC=C3O2 |
Origin of Product |
United States |
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